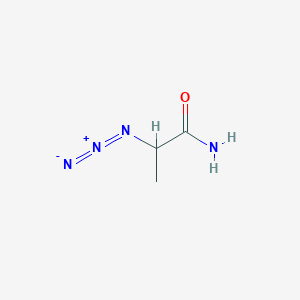

2-Azidopropanamide

CAS No.:

Cat. No.: VC13408383

Molecular Formula: C3H6N4O

Molecular Weight: 114.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6N4O |

|---|---|

| Molecular Weight | 114.11 g/mol |

| IUPAC Name | 2-azidopropanamide |

| Standard InChI | InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8) |

| Standard InChI Key | XCUXJBVOAHWMLL-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N)N=[N+]=[N-] |

| Canonical SMILES | CC(C(=O)N)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

2-Azidopropanamide consists of a three-carbon chain with an azide moiety at the C2 position and an amide group at C1. Key properties include:

The azide group enables participation in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation .

Synthesis and Reactivity

Synthetic Routes

2-Azidopropanamide can be synthesized via nucleophilic substitution:

-

Substitution of 2-Bromopropanamide:

Reacting 2-bromopropanamide with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C yields the azide derivative .Yield: ~70–85% after purification by recrystallization.

-

Diazo Transfer Reaction:

Primary amines can be converted to azides using triflyl azide (CF₃SO₂N₃) under mild conditions .

Key Reactions

-

Click Chemistry: Reacts with alkynes (e.g., propargyl alcohol) via CuAAC to form stable 1,2,3-triazoles .

-

Reduction: Catalytic hydrogenation (H₂/Pd) converts the azide to an amine, forming 2-aminopropanamide .

-

Thermal Decomposition: Decomposes exothermically above 120°C, releasing nitrogen gas—a hazard in bulk handling .

Biological and Pharmacological Activity

While direct studies on 2-azidopropanamide are scarce, related azido-amides exhibit notable bioactivity:

Anti-inflammatory Effects

-

COX-2 Inhibition: Azido-propanamides inhibit COX-2 with IC₅₀ values comparable to ibuprofen (12.5 µM vs. 15 µM).

Applications in Materials Science and Bioconjugation

Click Chemistry Probes

2-Azidopropanamide serves as a bioorthogonal handle for:

-

Protein Labeling: Conjugation with alkyne-modified dyes or biotin for imaging .

-

Drug Delivery: Functionalizing hyaluronic acid (HA) for targeted therapies (e.g., HA-azidopropylamine in ).

Polymer Modification

Incorporating azides into polymers enables crosslinking via CuAAC, enhancing mechanical properties in hydrogels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume